molecular formula C40H64O8 B1666314 4alpha-Phorbol 12,13-didecanoate CAS No. 27536-56-7

4alpha-Phorbol 12,13-didecanoate

Cat. No.: B1666314
CAS No.: 27536-56-7
M. Wt: 672.9 g/mol
InChI Key: DGOSGFYDFDYMCW-MWRBZVGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4alpha-Phorbol 12,13-didecanoate is a phorbol ester that acts as a transient receptor potential vanilloid 4 (TRPV4) agonist. It promotes extracellular calcium influx into cells and has been studied for its role in various biological processes .

Preparation Methods

4alpha-Phorbol 12,13-didecanoate is synthesized through esterification of phorbol with decanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

4alpha-Phorbol 12,13-didecanoate undergoes various chemical reactions, including:

Scientific Research Applications

4alpha-Phorbol 12,13-didecanoate has several scientific research applications:

Comparison with Similar Compounds

4alpha-Phorbol 12,13-didecanoate is unique among phorbol esters due to its specific activation of TRPV4. Similar compounds include:

    Phorbol 12-myristate 13-acetate: Another phorbol ester that activates protein kinase C (PKC) but not TRPV4.

    4alpha-Phorbol 12,13-dibutyrate: A phorbol ester with similar TRPV4 activation properties but different ester groups.

    Phorbol 12,13-didecanoate: A closely related compound with similar biological activities

Properties

IUPAC Name

[(1S,2S,6S,10S,11R,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H64O8/c1-7-9-11-13-15-17-19-21-32(42)47-36-28(4)39(46)30(24-29(26-41)25-38(45)31(39)23-27(3)35(38)44)34-37(5,6)40(34,36)48-33(43)22-20-18-16-14-12-10-8-2/h23-24,28,30-31,34,36,41,45-46H,7-22,25-26H2,1-6H3/t28-,30+,31-,34-,36-,38+,39-,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOSGFYDFDYMCW-OEFRVDPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCCCCCCCC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCCCCCCCC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H64O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901098483
Record name 1,1′-[(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-Decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl] didecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

672.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27536-56-7
Record name 1,1′-[(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-Decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl] didecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27536-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4alpha-Phorbol-12,13-didecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027536567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1′-[(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-Decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl] didecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-alpha-Phorbol 12,13-Didecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4alpha-Phorbol 12,13-didecanoate
Reactant of Route 2
4alpha-Phorbol 12,13-didecanoate
Reactant of Route 3
4alpha-Phorbol 12,13-didecanoate
Reactant of Route 4
4alpha-Phorbol 12,13-didecanoate
Reactant of Route 5
4alpha-Phorbol 12,13-didecanoate
Reactant of Route 6
4alpha-Phorbol 12,13-didecanoate
Customer
Q & A

Q1: What is the primary target of 4α-Phorbol 12,13-didecanoate?

A1: 4α-Phorbol 12,13-didecanoate acts as a selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel [, , , , , , , ].

Q2: What are the downstream effects of TRPV4 activation by 4α-PDD?

A2: Activation of TRPV4 by 4α-PDD leads to an influx of calcium ions (Ca2+) into the cell [, , , , , , , ]. This Ca2+ influx triggers various cellular responses depending on the cell type, including:

  • Smooth Muscle Relaxation: In rat stomach fundus, 4α-PDD induces relaxation by activating TRPV4, leading to reduced Ca2+ influx through an inhibition of Ca2+ channels [].
  • Airway Constriction: 4α-PDD activates TRPV4 in human airway smooth muscle cells, inducing Ca2+ influx and potentially contributing to airway constriction in response to hypotonic stimulation [].
  • Bladder Function: 4α-PDD activates TRPV4 in urothelial cells, contributing to normal bladder voiding function through Ca2+ signaling and ATP release [].
  • Visceral Hyperalgesia: In colonic afferent nerves, 4α-PDD activates TRPV4, contributing to protease-activated receptor 2 (PAR2)-induced sensitization and visceral hyperalgesia [].

Q3: What is the molecular formula and weight of 4α-Phorbol 12,13-didecanoate?

A3: The molecular formula of 4α-PDD is C36H58O6 and its molecular weight is 586.85 g/mol.

Q4: The research papers primarily focus on the biological activity of 4α-PDD. Can you elaborate on its potential applications outside of biological systems?

A4: The provided research predominantly examines the biological activity of 4α-PDD, particularly its interaction with the TRPV4 channel. Information regarding its material compatibility, catalytic properties, environmental impact, or other non-biological applications is not covered in these studies.

Q5: What tools and resources are crucial for research involving 4α-PDD?

A5: Research on 4α-PDD necessitates specialized tools and resources, including:

    Q6: How has the research on 4α-PDD and TRPV4 channels evolved?

    A6: Research on TRPV channels, including TRPV4, has significantly advanced our understanding of sensory perception and cellular responses to various stimuli. While the provided papers do not detail a specific historical timeline for 4α-PDD research, the identification of TRPV4 and the development of selective agonists like 4α-PDD represent significant milestones in this field.

    Q7: What other research areas intersect with studies on 4α-PDD and TRPV4?

    A7: Research on 4α-PDD and TRPV4 channels has broad implications across multiple scientific disciplines, including:

    • Neuroscience: Understanding the role of TRPV4 in sensory neurons is crucial for pain research and the development of novel analgesics [].
    • Pulmonary Physiology: Investigating TRPV4 function in airway smooth muscle cells contributes to our knowledge of airway hyperresponsiveness and asthma [].
    • Urology: Studying TRPV4 in urothelial cells provides insights into bladder function and potential therapeutic targets for urinary disorders [].

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.